O-Phenylhydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

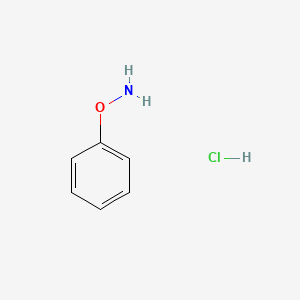

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

O-phenylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXKJJSFWZJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209756 | |

| Record name | O-Phenylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-80-4 | |

| Record name | Hydroxylamine, O-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Phenylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phenylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-phenylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Phenylhydroxylamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of O-Phenylhydroxylamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 6092-80-4), a versatile and pivotal reagent in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative on the compound's structure, reactivity, synthesis, and application, grounded in established scientific principles.

Core Identity and Molecular Architecture

This compound, also known as Phenoxyamine hydrochloride, is the hydrochloric acid salt of O-phenylhydroxylamine.[1][2][3] Its fundamental utility stems from the unique arrangement of a phenoxy group attached to an amino group, which imparts distinct reactive properties compared to its N-phenyl isomer.

Key Identifiers:

-

IUPAC Name: O-phenylhydroxylamine;hydrochloride[4]

The structure features a primary amine attached to an oxygen atom, which is in turn bonded to a benzene ring. This O-linkage is critical to its reactivity profile.

Caption: Molecular structure of this compound.

Physicochemical and Stability Profile

Understanding the physical properties of a reagent is fundamental to its effective use in experimental design. This compound is typically a white to yellow crystalline powder.[5]

| Property | Value | Source(s) |

| Appearance | White to yellow/light reddish-yellow powder/crystals | [5] |

| Melting Point | ~132 °C (decomposes) | [2] |

| Stability | Stable under recommended conditions; Hygroscopic | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1] |

The compound's hygroscopic nature necessitates storage in a tightly sealed container in a dry, well-ventilated place to prevent degradation from atmospheric moisture.[1] Exposure to excess heat should also be avoided.[1]

Synthesis Pathway: A Mechanistic Perspective

A common method for synthesizing this compound involves the reaction of phenol with an aminating agent, followed by salt formation. A representative procedure is outlined in patent CN104529816A.[7] The choice of reagents and conditions is dictated by the reaction mechanism.

Experimental Protocol: Synthesis of this compound [7]

-

Deprotonation of Phenol:

-

Add sodium hydride (NaH) to a reaction vessel containing dimethylformamide (DMF) under a nitrogen atmosphere.

-

Causality: NaH is a strong, non-nucleophilic base used to deprotonate the weakly acidic hydroxyl group of phenol, forming the sodium phenoxide salt. This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophile in the next step. DMF is a polar aprotic solvent that effectively solvates the sodium cation.

-

-

Nucleophilic Aromatic Substitution:

-

Cool the mixture to 0-5 °C and slowly add a DMF solution of phenol.

-

After the initial reaction, add a DMF solution of 2,4-dinitrobenzene oxyamine.

-

Causality: The phenoxide ion acts as a nucleophile, attacking the electron-deficient nitrogen of the 2,4-dinitrobenzene oxyamine. The dinitro groups are strong electron-withdrawing groups that make the substrate susceptible to nucleophilic attack.

-

-

Workup and Isolation:

-

Quench any residual NaH with a mild acid (e.g., trifluoroacetic acid).

-

Add a saturated sodium bicarbonate solution and extract the product into an organic solvent like diethyl ether.

-

Wash the organic layer to remove impurities.

-

Causality: Quenching safely neutralizes the reactive NaH. The aqueous workup and extraction separate the desired organic product from inorganic salts and other water-soluble byproducts.

-

-

Salt Formation and Purification:

-

Dry the organic layer (e.g., with anhydrous magnesium sulfate).

-

Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter and dry the solid product under vacuum.

-

Causality: The free base of O-phenylhydroxylamine is an amine and readily reacts with HCl to form the stable, solid hydrochloride salt, which is often less soluble in nonpolar organic solvents, facilitating its isolation via precipitation.

-

References

- 1. fishersci.com [fishersci.com]

- 2. 6092-80-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 6092-80-4|this compound|BLD Pharm [bldpharm.com]

- 7. CN104529816A - Method for synthesizing this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of O-Phenylhydroxylamine Hydrochloride

Executive Summary: O-Phenylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, serving as a key building block in the development of novel pharmaceutical compounds and other fine chemicals. This guide provides a detailed examination of a robust and widely applicable pathway for its synthesis: the selective catalytic reduction of 2-nitrophenol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer field-proven insights for process optimization and safety. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Compound and Its Significance

Chemical Identity and Properties

This compound is the hydrochloride salt of O-phenylhydroxylamine.[1] It is a crystalline powder, typically white to yellow in appearance, with moderate solubility in water. Key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6092-80-4 | [1] |

| Molecular Formula | C₆H₈ClNO | [1][2] |

| Molecular Weight | 145.59 g/mol | |

| Melting Point | ~132 °C (decomposes) | [2] |

| Synonyms | Phenoxyamine hydrochloride | |

| EC Number | 228-039-0 | [1] |

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate in chemical research and drug development. Its bifunctional nature, possessing both a nucleophilic amine and an ether linkage, makes it a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other novel chemical entities.

Overview of Synthetic Strategies

The synthesis of phenylhydroxylamines, as a class, is most commonly achieved through the controlled reduction of the corresponding aromatic nitro compounds.[3][4] While various reducing agents and systems have been explored—including zinc dust, sodium borohydride with catalysts, and electrochemical methods—catalytic hydrogenation offers a clean, efficient, and scalable approach.[5][6][7] The primary challenge in this synthesis is preventing over-reduction to the thermodynamically more stable aniline derivative (in this case, 2-aminophenol).[3][4] Achieving high selectivity for the hydroxylamine intermediate is the central goal of a successful synthesis protocol. Another documented method involves the reaction of phenol with 2,4-dinitrobenzene oxyamine followed by salification with hydrogen chloride gas.[8] This guide will focus on the selective catalytic reduction pathway due to its prevalence and adaptability.

Core Synthesis Pathway: Selective Catalytic Reduction of 2-Nitrophenol

Rationale for Pathway Selection

The selective catalytic reduction of 2-nitrophenol is chosen for its operational simplicity, use of readily available starting materials, and the high degree of control offered by modern catalytic systems. The process involves two main stages: the selective reduction of the nitro group and the subsequent formation of the stable hydrochloride salt. This pathway avoids harsh reagents and provides a clear route to a high-purity product.

Reaction Mechanism

The catalytic reduction of an aromatic nitro compound is a stepwise process occurring on the surface of a heterogeneous catalyst, typically a noble metal like platinum or palladium.[3][9] The reaction proceeds through a nitroso intermediate, as depicted below.

-

Adsorption: Both the nitroaromatic compound (2-nitrophenol) and the hydrogen source (e.g., H₂ gas) adsorb onto the catalyst surface.

-

Stepwise Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

-

Hydroxylamine Formation: The nitroso group is further reduced to the hydroxylamine group (-NHOH).

-

Desorption: The O-phenylhydroxylamine product desorbs from the catalyst surface.

Controlling reaction conditions such as temperature, pressure, solvent, and the potential use of catalyst modifiers or inhibitors is critical to halt the reaction at the hydroxylamine stage and prevent further reduction to 2-aminophenol.[9]

Detailed Experimental Protocol

This protocol outlines a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-Nitrophenol | Reagent Grade, >98% | Standard Supplier | Starting material. |

| Platinum on Carbon (5% Pt/C) | Catalyst Grade | Standard Supplier | Sulfided or lead-poisoned catalysts can increase selectivity. |

| Ethyl Acetate | Anhydrous | Standard Supplier | Reaction solvent. |

| Hydrogen Gas (H₂) | High Purity | Gas Supplier | Reducing agent. |

| Hydrogen Chloride | Gas or in Diethyl Ether | Standard Supplier | For salt formation. |

| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | Drying agent. |

| Celite® | Filtration Grade | Standard Supplier | Filter aid. |

Synthesis Workflow Diagram

Step-by-Step Synthesis Procedure

-

Reactor Setup: Equip a hydrogenation vessel (e.g., a Parr shaker) with a magnetic stir bar, a gas inlet, and a pressure gauge. Ensure the system is clean, dry, and leak-tested.

-

Charging the Reactor: To the vessel, add 2-nitrophenol (e.g., 10.0 g). Add ethyl acetate (e.g., 200 mL) and stir until all solid has dissolved.

-

Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pt/C catalyst (e.g., 0.5 g). Causality Note: Handling the catalyst under an inert atmosphere is crucial as dry Pt/C can be pyrophoric.

-

Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel to the target pressure (e.g., 40-50 psi) and begin vigorous stirring. The reaction is exothermic; maintain the temperature at or near room temperature (20-25 °C) with external cooling if necessary.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For precise control, pause the reaction periodically, vent the system, and analyze a small aliquot by Thin Layer Chromatography (TLC) or HPLC to assess the consumption of starting material and the formation of the product, while checking for the formation of the 2-aminophenol byproduct. The goal is to stop the reaction once the 2-nitrophenol is consumed but before significant over-reduction occurs.

-

Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The catalyst on the filter pad is highly pyrophoric and must be kept wet with solvent (e.g., water) and disposed of according to institutional safety protocols.

-

Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield the crude O-phenylhydroxylamine as an oil or low-melting solid.

-

Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. Slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise. The this compound will precipitate as a white or off-white solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Safety and Handling

Hazard Identification

This compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[1][10][11] It is essential to handle this compound with appropriate care to avoid ingestion, inhalation, and skin contact.

-

Hazard Statements: H301 (Toxic if swallowed).[10]

-

Signal Word: Danger.

Personal Protective Equipment (PPE)

Adherence to good laboratory practice is mandatory. The following PPE should be used at all times when handling the compound and its precursors:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.

-

Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.[11] If dusts are generated, a NIOSH/MSHA-approved respirator with appropriate particulate filters may be necessary.[11]

Emergency Procedures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[11]

Waste Disposal

Dispose of all chemical waste, including the filtered catalyst and residual solvents, in accordance with local, state, and federal regulations. The pyrophoric catalyst requires special handling and should be quenched safely before disposal.

Conclusion

The synthesis of this compound via the selective catalytic reduction of 2-nitrophenol represents a reliable and scalable method for producing this important chemical intermediate. Success hinges on the careful control of reaction parameters to maximize selectivity for the desired hydroxylamine and prevent over-reduction. By understanding the underlying mechanism and adhering to strict safety protocols, researchers and drug development professionals can effectively utilize this pathway to generate high-purity material for their synthetic needs.

References

- 1. This compound | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6092-80-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1331840C - Catalytic synthesis of phenylhydroxylamine compound - Google Patents [patents.google.com]

- 7. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 8. CN104529816A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of O-Phenylhydroxylamine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

O-Phenylhydroxylamine hydrochloride (CAS No. 6092-80-4) is a crucial reagent in synthetic organic chemistry, valued for its role in the formation of heterocycles and as a precursor in the synthesis of various complex molecules.[1][2][3] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound in common organic solvents. Moving beyond a simple tabulation of data, this document elucidates the underlying chemical principles governing its solubility, provides a robust experimental framework for its determination, and offers practical insights to empower researchers in their experimental design.

Physicochemical Profile and Its Implications for Solubility

This compound is the hydrochloride salt of O-phenylhydroxylamine. It typically presents as a white to yellow crystalline powder with a molecular weight of 145.59 g/mol and a melting point of approximately 132 °C, at which it undergoes decomposition.[2][4]

The key to understanding its solubility lies in its molecular structure: a polar hydroxylamine group and an aromatic phenyl ring, combined with its nature as a hydrochloride salt. The presence of the -ONH3+Cl- moiety makes the molecule ionic and therefore highly polar. This ionic character suggests a strong affinity for polar solvents capable of solvating the charged species. Conversely, the nonpolar phenyl group contributes some lipophilic character, which might suggest some interaction with less polar organic solvents. However, the dominant factor governing its solubility is overwhelmingly its salt nature.

The general principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For a salt like this compound, solubility is favored in solvents that can effectively solvate both the cation (C6H5ONH3+) and the chloride anion (Cl-). Protic solvents, which can donate hydrogen bonds, are often particularly effective at solvating anions.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility | Rationale for Prediction |

| Water (H₂O) | Protic | High | Soluble | As a salt, it is expected to be soluble in water due to favorable ion-dipole interactions. |

| Methanol (MeOH) | Protic | High | Soluble | The high polarity and hydrogen bonding ability of methanol should effectively solvate the ionic compound. |

| Ethanol (EtOH) | Protic | High | Soluble to Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Soluble | A highly polar aprotic solvent capable of solvating cations effectively. |

| Dimethylformamide (DMF) | Aprotic | High | Soluble | Another highly polar aprotic solvent that should readily dissolve the hydrochloride salt. |

| Acetonitrile (ACN) | Aprotic | Medium | Sparingly Soluble to Insoluble | While polar, its solvating power for salts is generally lower than DMSO or DMF. |

| Acetone | Aprotic | Medium | Sparingly Soluble to Insoluble | Its moderate polarity is likely insufficient to overcome the lattice energy of the salt. |

| Dichloromethane (DCM) | Aprotic | Low | Insoluble | A nonpolar solvent that will not effectively solvate the ionic species. |

| Chloroform (CHCl₃) | Aprotic | Low | Insoluble | Similar to DCM, it lacks the polarity to dissolve the salt. |

| Toluene | Aprotic | Low | Insoluble | A nonpolar aromatic solvent, unsuitable for dissolving ionic compounds. |

| Hexanes | Aprotic | Low | Insoluble | A nonpolar aliphatic solvent, completely unsuitable for dissolving the salt. |

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To obtain precise and reliable quantitative solubility data, the Saturation Shake-Flask Method is the gold standard, ensuring that a true thermodynamic equilibrium is reached.[5] This protocol is designed to be self-validating by ensuring that the system is at equilibrium and that the analytical method is accurate.

Principle

Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.[6][7] This method involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.

Step-by-Step Methodology

-

Preparation of Stock Standards for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. This calibration curve is essential for the accurate quantification of the solute in the saturated solution.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to several pre-weighed glass vials. The presence of undissolved solid at the end of the experiment is critical to confirm that saturation has been achieved.[7]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to achieve a stable concentration by sampling at different time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic shaker for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using a validated HPLC method.

-

Quantify the concentration of this compound by comparing the peak area of the sample to the standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic solubility of this compound.

Factors Influencing Solubility and Experimental Causality

Several factors can significantly impact the measured solubility of this compound. Understanding these provides the causality behind the experimental choices outlined in the protocol.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. The use of a thermostatic shaker is therefore critical for maintaining a constant and known temperature to ensure reproducible results.

-

pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility. While this guide focuses on organic solvents, any residual water or acidic/basic impurities in the solvent can affect the ionization state and thus the solubility.

-

Solvent Polarity and Hydrogen Bonding: As discussed, polar solvents are required to dissolve this polar salt. Protic solvents like methanol and ethanol can offer additional stabilization through hydrogen bonding with the chloride anion, potentially enhancing solubility compared to aprotic solvents of similar polarity.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is good practice to characterize the solid form before and after the equilibration experiment to ensure no phase transformation has occurred.

-

Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using high-purity reagents is essential for obtaining accurate thermodynamic solubility data.

Safety and Handling Precautions

This compound is classified as toxic if swallowed.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[8][9]

Conclusion: A Framework for Empirical Success

This guide provides a comprehensive technical framework for understanding and determining the solubility of this compound in organic solvents. While a definitive list of quantitative solubility data is elusive in current literature, the principles outlined, coupled with the detailed and robust experimental protocol, empower researchers to generate the high-quality, application-specific data they require. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, scientists can confidently navigate the solubility landscape of this important chemical reagent, ensuring its effective and efficient use in their research and development endeavors.

References

- 1. This compound | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-フェニルヒドロキシルアミン 塩酸塩 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 6092-80-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of O-Phenylhydroxylamine Hydrochloride

Foreword: Navigating the Nuances of a Reactive Moiety

O-Phenylhydroxylamine hydrochloride is a valuable reagent in synthetic chemistry, finding application in the development of novel pharmaceuticals and other complex organic molecules. However, the inherent reactivity of the hydroxylamine functional group presents significant challenges regarding its stability and handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound. It provides a comprehensive overview of its stability profile, recommended storage conditions, and a framework for establishing a robust stability-testing program. By understanding the fundamental principles governing its degradation, and by implementing the rigorous protocols outlined herein, users can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This document moves beyond a simple recitation of storage temperatures; it delves into the "why" behind the recommendations, empowering the user with the scientific rationale needed to handle this compound with the confidence and care it requires.

Physicochemical Properties and Inherent Stability Considerations

This compound (CAS RN: 6092-80-4) is a white to yellow crystalline powder.[1] Its structure, featuring an oxygen atom bridging a phenyl group and a hydroxylamine moiety, is the primary determinant of its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO·HCl | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Melting Point | ~121-122 °C | [1][2] |

| Appearance | White to yellow powder | [1] |

| Solubility | Soluble in water | [3] |

The presence of the -O-NH₂ group makes the molecule susceptible to several degradation pathways, primarily hydrolysis and oxidation. The hydrochloride salt form enhances its water solubility but also introduces considerations regarding its behavior in solution and its hygroscopicity.[4]

Hygroscopicity and Moisture Sensitivity

This compound is hygroscopic and moisture-sensitive.[4][5] Absorption of atmospheric moisture can lead to the initiation of hydrolytic degradation pathways. Therefore, stringent control of the storage environment to exclude moisture is paramount.

Susceptibility to Oxidation

The nitrogen atom in the hydroxylamine group is in a reduced state and is therefore susceptible to oxidation. The oxidation of the related N-phenylhydroxylamine has been shown to yield products such as nitrosobenzene, nitrobenzene, and azoxybenzene in an oxygen-dependent manner, a reaction that is catalyzed by both acids and bases. While the degradation pathway of the O-phenyl isomer may differ, a similar susceptibility to oxidation is anticipated. This necessitates the exclusion of oxygen and other oxidizing agents during storage and handling.

Thermal and Photolytic Stability

Recommended Storage and Handling Protocols

Based on its chemical properties, the following storage and handling procedures are recommended to maintain the purity and stability of this compound:

-

Temperature: Store in a refrigerator at 2-8°C.[6] This low temperature will slow down the rate of any potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This is critical to prevent oxidative degradation.

-

Container: Use a tightly sealed, opaque glass container.[4][5] The tight seal prevents moisture ingress, and the opaque glass protects the compound from light.

-

Handling:

-

Handle only in a well-ventilated area or a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4]

-

Avoid inhalation of dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Due to its toxicity if swallowed, ingestion must be strictly avoided.[1][5][8]

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

A Framework for a Comprehensive Stability Testing Program

To rigorously assess the stability of this compound, a forced degradation (stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. The information gleaned from such studies is invaluable for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.

The Cornerstone: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products and any other impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for such studies.

Proposed HPLC Method Parameters (A Starting Point for Method Development):

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the analyte is in its protonated, more water-soluble form. Formic acid is a volatile modifier suitable for potential LC-MS analysis of degradation products. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to ensure the elution of both the polar parent compound and potentially less polar degradation products within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times and can improve peak shape. |

| Detection Wavelength | 210 nm and 254 nm | The phenyl group will have a strong absorbance around 254 nm. Monitoring at a lower wavelength like 210 nm can help in detecting degradation products that may have lost the aromatic chromophore. A photodiode array (PDA) detector would be ideal to assess peak purity. |

| Injection Volume | 10 µL | A standard injection volume. |

| Diluent | Mobile Phase A | To ensure good peak shape and compatibility with the mobile phase. |

Method Validation:

This proposed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated through forced degradation studies.

-

Linearity: A linear relationship between the concentration and the detector response.

-

Range: The concentration range over which the method is linear, accurate, and precise.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation (Stress Testing) Protocol

The following stress conditions are proposed to investigate the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the parent compound.

Experimental Workflow for Stress Testing:

Caption: Workflow for forced degradation studies.

Detailed Stress Conditions:

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound in 0.1 M NaOH.

-

Maintain the solution at room temperature and at 60°C in separate experiments.

-

Withdraw aliquots at various time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent (e.g., water/methanol).

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at various time points.

-

-

Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature oven at 80°C.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) and heat at 80°C.

-

Sample at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analysis of Stressed Samples:

All samples from the stress testing should be analyzed by the validated stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity of the parent compound should be assessed using a PDA detector to ensure no degradation products are co-eluting.

Characterization of Degradation Products:

Significant degradation products should be characterized using liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights, which can provide insights into the degradation pathways.

Hypothesized Degradation Pathways:

Caption: Potential degradation pathways of O-Phenylhydroxylamine.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

This compound is a reactive and sensitive compound that requires careful storage and handling to ensure its integrity. A proactive approach to stability, grounded in a thorough understanding of its chemical properties, is essential for any researcher or organization utilizing this reagent. The recommendations and protocols outlined in this guide provide a robust framework for the safe storage, handling, and stability assessment of this compound. By implementing these practices, scientists can mitigate the risks of using degraded material, thereby enhancing the reliability and reproducibility of their research and development efforts.

References

- 1. scispace.com [scispace.com]

- 2. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

- 5. ijrpp.com [ijrpp.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]

- 8. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of O-Phenylhydroxylamine Hydrochloride with Electrophiles

Foreword: A Modern Reagent for Complex Challenges

In the landscape of modern organic synthesis, the demand for versatile, efficient, and direct methods for constructing complex molecular architectures is unceasing. O-Phenylhydroxylamine hydrochloride (CAS No: 6092-80-4) has emerged as a uniquely potent building block, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles. Its true utility, however, lies in understanding the nuances of its reactivity. As a hydrochloride salt, its nucleophilicity is masked, requiring strategic activation to engage with electrophiles. This guide moves beyond a simple recitation of reactions; it aims to provide a deep, mechanistic understanding of how and why this compound behaves as it does, empowering researchers in drug development and materials science to harness its full synthetic potential.

This document is structured to build from foundational principles to advanced applications, reflecting a logical workflow for experimental design. We will dissect its core reactivity, explore its transformative reactions with various electrophiles, and provide field-tested protocols that ensure reproducibility and safety.

Foundational Principles: Structure, Properties, and Activation

This compound is a white to yellow crystalline powder with a molecular weight of 145.59 g/mol and a melting point of approximately 132 °C, at which it decomposes.[1][2] Its structure, featuring a hydroxylamine moiety tethered to a phenyl group via an oxygen atom, is distinct from its isomer, N-phenylhydroxylamine.[3] This "O-aryl" linkage is key to its unique reactivity profile.

The commercially available hydrochloride salt form confers stability and ease of handling. However, in this state, the nitrogen lone pair is protonated, rendering it non-nucleophilic. The critical first step in nearly all its applications is the liberation of the free base, O-phenylhydroxylamine, through the addition of a suitable base. This in-situ generation is often preferred as the free base can be less stable over long periods.

References

O-Phenylhydroxylamine hydrochloride potential biological activity

An In-depth Technical Guide to the Potential Biological Activity of O-Phenylhydroxylamine Hydrochloride

Abstract

This compound is a versatile chemical intermediate primarily utilized in organic synthesis. While its direct biological applications are not extensively documented, its structure—possessing a reactive hydroxylamine moiety linked to an aromatic system—presents a compelling case for potential pharmacological and toxicological activity. This guide synthesizes information from analogous compounds, particularly N-substituted hydroxylamines, to hypothesize potential biological activities for this compound. We explore its potential as an antimicrobial agent via ribonucleotide reductase inhibition, its capacity to modulate cellular redox homeostasis, and its broader utility as a scaffold in drug discovery. This document provides the theoretical framework and detailed experimental protocols required to systematically investigate these hypotheses, offering a roadmap for researchers seeking to unlock the biological potential of this intriguing molecule.

Introduction and Physicochemical Profile

O-Phenylhydroxylamine, also known as Phenoxyamine, is an organic compound distinct from its more commonly studied isomer, N-Phenylhydroxylamine.[1] It is typically supplied as a hydrochloride salt (C₆H₇NO·HCl) to improve stability and solubility.[2] Its primary role in the scientific landscape has been as a building block for creating more complex molecules, including pharmaceuticals and agrochemicals.[3][4]

However, the inherent reactivity of the hydroxylamine functional group suggests that the molecule's utility may extend beyond synthesis. Hydroxylamine derivatives are increasingly recognized for their diverse biological effects, from antibacterial action to their role as bioisosteres in modern medicinal chemistry.[5][6] This guide posits that this compound is not merely a passive scaffold but a molecule with latent biological activities worthy of investigation.

Physicochemical Data

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 6092-80-4 | [2][7][8] |

| Molecular Formula | C₆H₈ClNO | [7][8] |

| Molecular Weight | 145.59 g/mol | [2][8] |

| Appearance | White to beige crystalline solid | [3] |

| Synonyms | Phenoxyamine hydrochloride | [2] |

| Purity | Typically ≥97% | [2][9][10] |

| Storage Temperature | 2-8°C | [8] |

Core Structure and Potential Reactive Sites

The structure of O-Phenylhydroxylamine features an aminooxy group (-ONH₂) attached to a benzene ring. This arrangement presents several sites for potential biological interactions and metabolic transformation.

Caption: Core structure and key reactive sites of O-Phenylhydroxylamine.

Hypothesized Biological Activities and Mechanisms

Based on its chemical structure and data from related compounds, we propose three primary avenues of potential biological activity for this compound.

Hypothesis A: Antimicrobial Activity via Ribonucleotide Reductase (RNR) Inhibition

A compelling body of research demonstrates that N-substituted hydroxylamine derivatives possess potent antibacterial properties.[6][11] The mechanism of action is attributed to the inhibition of ribonucleotide reductase (RNR), an enzyme essential for producing deoxyribonucleotides, the building blocks for DNA synthesis and repair in bacteria.[6][12] These compounds act as radical scavengers, quenching the critical tyrosyl radical within the RNR active site, thereby halting enzyme activity and bacterial proliferation.[6]

We hypothesize that O-Phenylhydroxylamine, by virtue of its hydroxylamine moiety, can function similarly. It may act as a radical scavenger, disrupting bacterial DNA synthesis and exhibiting broad-spectrum antimicrobial effects. This presents a promising avenue for developing new antibiotics, particularly against drug-resistant pathogens that thrive in biofilms.[6][12]

Caption: Proposed antimicrobial mechanism via RNR inhibition.

Hypothesis B: Modulation of Redox Homeostasis and Potential Cytotoxicity

The biological activity of the isomeric N-Phenylhydroxylamine is closely linked to its metabolic activation.[3] It can be oxidized to form reactive intermediates like nitrosobenzene, which interact with hemoglobin to cause methemoglobinemia and can induce oxidative stress within cells.[13] This metabolic pathway often involves cytochrome P450 enzymes.[13]

We propose that O-Phenylhydroxylamine could be susceptible to similar metabolic transformations. The aromatic ring is a substrate for hepatic enzymes, and oxidation of the hydroxylamine group could generate reactive oxygen species (ROS) or other electrophilic intermediates. Such activity could lead to:

-

Cytotoxicity: At higher concentrations, the induction of oxidative stress can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death.

-

Genotoxicity: Reactive intermediates have the potential to form adducts with DNA, a mechanism associated with the mutagenicity of some aromatic amines.[3]

Investigating this "double-edged sword" is critical. While it underpins potential toxicity, controlled generation of ROS is also a mechanism exploited by some anticancer agents.

Hypothesis C: Scaffold for Novel Enzyme Inhibitors

The hydroxylamine group is a well-established pharmacophore in drug design. Its ability to chelate metal ions makes it a valuable functional group for inhibitors of metalloenzymes. Furthermore, its nucleophilicity allows for the formation of stable covalent or coordinate bonds with residues in enzyme active sites. Trisubstituted hydroxylamines are now being explored as novel bioisosteres for nitrogen heterocyles, improving drug properties without increasing molecular weight.[5]

Given that this compound is a readily available and simple starting material, it serves as an excellent foundational scaffold for medicinal chemistry campaigns.[4][14] By derivatizing the amine or the phenyl ring, libraries of compounds can be generated and screened against various enzyme targets, such as:

-

Matrix Metalloproteinases (MMPs)

-

Histone Deacetylases (HDACs)

-

Kinases

-

Cytochrome P450 enzymes

A Framework for Experimental Validation

To systematically test the hypotheses outlined above, a tiered experimental approach is recommended. The following protocols provide detailed, self-validating methodologies for an initial investigation.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial strains.

Methodology (Broth Microdilution):

-

Preparation: Prepare a 10 mg/mL stock solution of O-Phenylhydroxylamine HCl in sterile deionized water and filter-sterilize. Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

-

Bacterial Culture: Inoculate colonies of test strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into MHB and incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh MHB to obtain the final inoculum of ~1 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution (or a working dilution) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

-

Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Eukaryotic Cytotoxicity Assessment

Objective: To determine the 50% cytotoxic concentration (CC₅₀) in a human cell line, allowing for calculation of a preliminary therapeutic index (CC₅₀/MIC).

Methodology (Resazurin Reduction Assay):

-

Cell Culture: Seed human embryonic kidney (HEK293) or human liver carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare 2x concentrated serial dilutions of O-Phenylhydroxylamine HCl in culture medium.

-

Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) and cells with medium only (vehicle control).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Assay: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for another 2-4 hours, or until the vehicle control wells have turned a distinct pink/purple.

-

Measurement: Read the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm with a reference at 600 nm) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the CC₅₀ value.

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol: Assessment of Intracellular ROS Induction

Objective: To determine if this compound induces oxidative stress in a cell-based model.

Methodology (DCFDA Assay):

-

Cell Culture: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate as described in Protocol 3.2.

-

Dye Loading: After 24 hours, remove the medium and wash cells once with warm PBS. Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) solution in serum-free medium. Incubate for 45 minutes at 37°C, 5% CO₂.

-

Treatment: Remove the DCFDA solution, wash cells once with PBS, and add 100 µL of O-Phenylhydroxylamine HCl dilutions prepared in serum-free medium. Include a vehicle control (medium only) and a positive control (e.g., 100 µM H₂O₂).

-

Measurement: Immediately measure the fluorescence (Ex/Em: ~485/535 nm) at time zero and then kinetically every 15-30 minutes for 2-4 hours on a plate reader maintained at 37°C.

-

Data Analysis: Subtract the background fluorescence (wells without cells). Normalize the fluorescence of treated wells to the vehicle control at each time point. A significant, dose-dependent increase in fluorescence indicates ROS production.

Summary and Future Directions

This compound is a compound of untapped biological potential. While its established role is in chemical synthesis, its structure strongly suggests plausible activities as an antimicrobial agent and a modulator of cellular redox states. The proposed mechanisms—inhibition of bacterial RNR and induction of oxidative stress—are grounded in the well-documented behavior of analogous hydroxylamine derivatives.[6][13]

The experimental framework provided in this guide offers a clear, multi-tiered strategy for the initial validation of these hypotheses. Positive results from these assays would warrant a significant expansion of research, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenyl ring and the amino group to optimize potency and selectivity while minimizing eukaryotic cytotoxicity.

-

Advanced Mechanistic Studies: Employing techniques like electron paramagnetic resonance (EPR) to confirm radical scavenging, and transcriptomics/proteomics to identify downstream cellular pathways affected by the compound.

-

ADME/Tox Profiling: Conducting preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity studies to assess the compound's drug-like properties.

By approaching this compound with both mechanistic insight and rigorous experimental validation, the research community can fully explore its potential to become a valuable lead compound in drug discovery.

References

- 1. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Buy N-phenyl hydroxylamine hydrochloride [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6092-80-4|this compound|BLD Pharm [bldpharm.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. 6092-80-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. Collection - Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - ACS Omega - Figshare [acs.figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

O-Phenylhydroxylamine Hydrochloride: A Comprehensive Toxicological Evaluation for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenylhydroxylamine hydrochloride is a chemical intermediate of significant interest in synthetic chemistry and pharmaceutical development. As with any novel compound intended for potential therapeutic application, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for guiding preclinical development. This technical guide provides a comprehensive overview of the known and inferred toxicological data for this compound, drawing upon available information and data from structurally related aromatic hydroxylamines. The subsequent sections will delve into its acute toxicity, potential for genetic damage, carcinogenic and reproductive risks, and the underlying mechanisms of its toxicity. Detailed experimental protocols for key toxicological assays are also provided to empower researchers in their preclinical safety assessments.

Acute Toxicity

Oral LD50 Data (Analog Compound)

A study on N-phenylhydroxylamine reported the following acute oral toxicity data:

| Compound | Species | Route | LD50 |

| N-Phenylhydroxylamine | Rat | Oral | 100 mg/kg[1] |

This value suggests a high degree of acute toxicity for this class of compounds. Given the structural similarity, it is prudent to handle this compound with the same level of caution, assuming a comparable toxicity profile until specific data becomes available.

Dermal and Inhalation Toxicity

Data on the dermal and inhalation toxicity of this compound is limited. However, it is known to be an irritant to the skin and mucous membranes[2]. Absorption through the skin is possible, and appropriate personal protective equipment should be utilized at all times.

Clinical Signs of Acute Toxicity

Exposure to hydroxylamine derivatives can lead to a range of clinical signs, primarily related to their ability to induce methemoglobinemia. Symptoms may include:

-

Cyanosis (bluish discoloration of the skin)

-

Headache and dizziness

-

Nausea and vomiting

-

In severe cases, respiratory distress, convulsions, and loss of consciousness

Mechanism of Toxicity: Methemoglobinemia and Oxidative Stress

The primary mechanism of toxicity for this compound and related aromatic hydroxylamines is the induction of methemoglobinemia and subsequent oxidative stress .

The Methemoglobinemia Pathway

Hydroxylamine compounds are potent inducers of methemoglobin. In red blood cells, they can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia[3][4][5]. This process can involve a futile cycle where the hydroxylamine is oxidized, and the resulting product is then reduced back to the hydroxylamine by intracellular reducing agents, leading to the continuous production of methemoglobin and reactive oxygen species (ROS)[6][7].

Caption: Proposed mechanism of methemoglobin formation by O-Phenylhydroxylamine.

Induction of Oxidative Stress

The redox cycling of phenylhydroxylamines also contributes to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide[8]. This increase in ROS can overwhelm the antioxidant capacity of the cell, leading to oxidative stress. Oxidative stress can cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA[9][10]. This oxidative damage is a key contributor to the broader toxic effects of these compounds, including potential genotoxicity and carcinogenicity.

Caption: Pathway of oxidative stress induction by O-Phenylhydroxylamine.

Genotoxicity

While direct mutagenicity data for this compound is not available, the broader class of aromatic amines and their hydroxylamine metabolites are known to have genotoxic potential[11][12]. The primary concern is their ability to form DNA adducts, which can lead to mutations if not properly repaired.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical[13][14][15]. Aromatic amines often require metabolic activation by liver enzymes (S9 fraction) to become mutagenic in this assay[12][16]. The N-hydroxylamine metabolite is a key intermediate in this activation pathway. It is therefore highly recommended that this compound be evaluated in an Ames test, both with and without metabolic activation, using a standard panel of Salmonella typhimurium strains.

In Vitro Mammalian Cell Genotoxicity Assays

To further investigate the genotoxic potential in a mammalian system, the following assays are recommended:

-

In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events[13][17][18][19][20]. It is a robust method for identifying compounds that can cause chromosomal damage.

-

In Vitro Chromosomal Aberration Test: This assay provides a more detailed analysis of structural and numerical chromosomal abnormalities induced by a test substance[21][22][23][24][25].

Carcinogenicity

The carcinogenic potential of this compound has not been directly studied. However, there is a well-established link between exposure to certain aromatic amines and an increased risk of cancer, particularly of the bladder[11]. The mechanism is believed to involve the metabolic activation of the aromatic amine to an N-hydroxylamine, which can then form DNA adducts and initiate carcinogenesis[26][27][28][29][30].

Given this established mechanism for the class, this compound should be considered a potential carcinogen until proven otherwise through long-term animal bioassays.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, studies on hydroxylamine and its derivatives have indicated the potential for developmental toxicity. One study demonstrated that while hydroxylamine itself did not cause malformations, it did lead to increased resorptions in pregnant rabbits, an effect attributed to maternal toxicity (methemoglobinemia)[31]. Another study suggested that the hydroxylamine moiety is associated with early embryonic cell death, potentially through a free radical mechanism[32]. These findings underscore the need for thorough reproductive and developmental toxicity testing for this compound if it is to be considered for further development.

Experimental Protocols

The following are generalized protocols for key in vitro toxicology assays. These should be adapted and validated according to specific laboratory conditions and regulatory guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 value.

-

Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), typically young adults.

-

Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

-

Dosing: Administer a single oral dose by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down based on the outcome of the previously dosed animal.

-

Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days. Record body weights periodically.

-

Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Strains: Use a set of Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan auxotroph Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Exposure: Expose the bacterial strains to a range of concentrations of the test substance in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

-

Plating: Plate the treated bacteria onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the Ames Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) or primary cells (e.g., human peripheral blood lymphocytes).

-

Exposure: Treat the cells with at least three concentrations of the test substance, with and without S9 metabolic activation, for a defined period.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa).

-

Microscopic Analysis: Analyze at least 200 metaphases per concentration for structural and numerical chromosomal aberrations.

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Conclusion and Recommendations

This compound is a compound with a high potential for acute toxicity, primarily through the induction of methemoglobinemia. Based on data from structurally similar aromatic hydroxylamines, there is also a significant concern for genotoxicity and carcinogenicity. The lack of specific toxicological data for this compound necessitates a cautious approach in its handling and a thorough experimental evaluation of its safety profile.

For drug development professionals, it is imperative to conduct a comprehensive battery of in vitro and in vivo toxicology studies early in the preclinical phase. This should include, at a minimum, a validated Ames test, an in vitro micronucleus or chromosomal aberration assay, and a robust acute toxicity study. Further investigation into its carcinogenic and reproductive toxicity potential will be necessary if the compound progresses in development. Researchers and scientists handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment to prevent oral, dermal, and inhalation exposure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 3. Hydroxylamine and phenol-induced formation of methemoglobin and free radical intermediates in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decomposition of hydroxylamine by hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental evidence that phenylalanine provokes oxidative stress in hippocampus and cerebral cortex of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 19. x-cellr8.com [x-cellr8.com]

- 20. youtube.com [youtube.com]

- 21. criver.com [criver.com]

- 22. nucro-technics.com [nucro-technics.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 25. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 26. N‐Arylhydroxylamines and Chemical Carcinogenicity | Semantic Scholar [semanticscholar.org]

- 27. Reductive detoxification of arylhydroxylamine carcinogens by human NADH cytochrome b5 reductase and cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Aromatic amine carcinogenesis: the importance of N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Developmental toxicity of hydroxylamine: an example of a maternally mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Hydroxylamine moiety of developmental toxicants is associated with early cell death: a structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Phenylhydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Phenylhydroxylamine hydrochloride stands as a versatile and pivotal reagent in the landscape of modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its discovery, historical context, synthesis, and multifaceted applications. We will delve into the mechanistic underpinnings of its preparation and utility, offering field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective application of this valuable chemical entity.

Historical Context and Discovery

The history of O-Phenylhydroxylamine is intrinsically linked to the pioneering work of German chemist Eugen Bamberger in the late 19th century. His extensive investigations into the reduction of nitro compounds led to the synthesis and characterization of a new class of compounds: the phenylhydroxylamines. In 1894, Bamberger published his seminal work on the reduction of nitrobenzene and the properties of the resulting N-phenylhydroxylamine.[1][2] While his primary focus was on the N-substituted isomer and its acid-catalyzed rearrangement to 4-aminophenol, famously known as the Bamberger Rearrangement , this research laid the fundamental groundwork for the entire class of arylhydroxylamines, including the O-substituted isomer.[1][2][3]

The specific isolation and characterization of O-Phenylhydroxylamine and its hydrochloride salt emerged from this broader exploration of hydroxylamine derivatives. While a singular "discovery" paper for the O-isomer is not as prominently cited as the work on its N-isomer, its existence and synthesis are a direct consequence of the chemical principles established by Bamberger. Historically, the synthesis of O-arylhydroxylamines has been approached through methods like SNAr-type processes with electron-deficient aromatic systems.[4] However, these classical methods often faced limitations in scope and efficiency.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. The choice of method often depends on the desired scale, available starting materials, and required purity.

Classical Approach: Reduction of Nitrobenzene

A traditional and widely taught method for the synthesis of the parent N-phenylhydroxylamine involves the controlled reduction of nitrobenzene.[5][6] This is typically achieved using zinc powder in the presence of an ammonium chloride solution.[5][6] While this method primarily yields the N-isomer, it is a foundational concept in phenylhydroxylamine chemistry.

Modern Synthetic Protocol: A Patented Industrial Method

A more recent and industrially relevant synthesis of this compound is detailed in Chinese patent CN104529816A. This method offers high yield and is amenable to large-scale production.[7]

Reaction Scheme:

-

Formation of Sodium Phenoxide: Phenol is reacted with sodium hydride in dimethylformamide (DMF) to generate sodium phenoxide.

-

Nucleophilic Aromatic Substitution: The resulting phenoxide undergoes a nucleophilic aromatic substitution reaction with 2,4-dinitrophenoxyamine.

-

Salification: The product is then treated with dry hydrogen chloride gas to yield this compound.

Experimental Protocol (Adapted from CN104529816A): [7]

-

To a reaction vessel containing dimethylformamide (DMF), add sodium hydride under a nitrogen atmosphere.

-

At 0-5 °C, slowly add a 15-20% solution of phenol in DMF and stir for 0.5-1 hour. The molar ratio of sodium hydride to phenol should be in the range of 0.4-0.8:1.

-